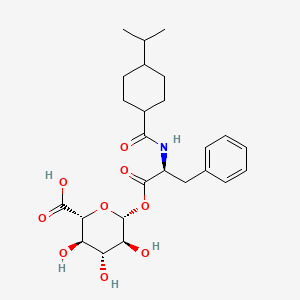

ent-Nateglinide Acyl-|A-D-glucuronide

Übersicht

Beschreibung

ent-Nateglinide Acyl-|A-D-glucuronide is a biochemical compound used primarily in proteomics research. It is a derivative of Nateglinide, which is an amino acid derivative that induces an early insulin response to meals, thereby decreasing postprandial blood glucose levels . The molecular formula of this compound is C25H35NO9, and its molecular weight is 493.55 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ent-Nateglinide Acyl-|A-D-glucuronide typically involves the glucuronidation of Nateglinide. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid to Nateglinide, forming the glucuronide conjugate. Chemical methods may involve the use of glucuronic acid derivatives under acidic or basic conditions to achieve the same result.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale enzymatic glucuronidation processes, utilizing bioreactors to maintain optimal conditions for enzyme activity. The product is then purified through various chromatographic techniques to achieve the desired purity and concentration.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the acyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions may target the carbonyl group in the acyl moiety, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the glucuronide moiety, where nucleophiles replace the glucuronic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

- Oxidation products include carboxylic acids and ketones.

- Reduction products include alcohols.

- Substitution products depend on the nucleophile used, resulting in various substituted glucuronides.

Wissenschaftliche Forschungsanwendungen

ent-Nateglinide Acyl-|A-D-glucuronide is primarily used in proteomics research to study protein interactions and modifications. It serves as a model compound to investigate the metabolic pathways of Nateglinide and its derivatives. Additionally, it is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Nateglinide. In the field of medicine, it helps in the development of new antidiabetic drugs by providing insights into the metabolic fate of drug candidates.

Wirkmechanismus

The mechanism of action of ent-Nateglinide Acyl-|A-D-glucuronide is closely related to that of Nateglinide. Nateglinide inhibits ATP-sensitive potassium channels in pancreatic beta cells in the presence of glucose, leading to the stimulation of insulin release . This action helps in reducing postprandial blood glucose levels. The glucuronide derivative is formed as a metabolite during the body’s processing of Nateglinide, and it is excreted through the urine.

Vergleich Mit ähnlichen Verbindungen

Nateglinide: The parent compound, which is used as an antidiabetic drug.

Repaglinide: Another antidiabetic drug that also stimulates insulin release but has a different chemical structure.

Glimepiride: A sulfonylurea class drug that stimulates insulin release through a different mechanism.

Uniqueness: ent-Nateglinide Acyl-|A-D-glucuronide is unique due to its specific glucuronide conjugation, which affects its metabolic stability and excretion profile. This makes it a valuable compound for studying the pharmacokinetics and metabolism of Nateglinide and its derivatives.

Biologische Aktivität

Ent-Nateglinide Acyl-|A-D-glucuronide is a metabolite of nateglinide, a rapid-acting insulin secretagogue used in the management of type 2 diabetes mellitus (T2DM). Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies, focusing on its pharmacodynamics, effects on glucose metabolism, and comparative efficacy with other antidiabetic agents.

Nateglinide functions primarily by stimulating insulin secretion from the pancreatic beta cells in response to meals. It acts through the closure of ATP-sensitive potassium channels, leading to depolarization and calcium influx, which promotes insulin release. The acyl-glucuronide form is believed to play a role in the drug's metabolic clearance and may exhibit distinct biological activities compared to its parent compound.

Clinical Studies

Several studies have explored the effects of nateglinide and its metabolites on glycemic control:

-

Comparison with Acarbose :

A multicenter study involving 103 T2DM patients showed that both nateglinide (120 mg three times daily) and acarbose (50 mg three times daily) significantly reduced postprandial glucose excursions without notable differences in efficacy. Both treatments improved metrics such as the incremental area under the curve (AUC) for blood glucose levels, indicating their effectiveness in managing postprandial hyperglycemia . -

Effects on Lipid Profiles :

In another trial with 160 drug-naïve T2DM patients, nateglinide was found to significantly decrease free fatty acids during postprandial periods, suggesting an additional benefit in lipid metabolism compared to acarbose, which had no significant effect on free fatty acids . This highlights nateglinide's potential role not just in glycemic control but also in improving lipid profiles in diabetic patients. -

Inflammatory Response :

The same study assessed inflammatory markers such as high-sensitivity C-reactive protein (hsCRP). While neither drug significantly affected hsCRP levels, both were associated with a low incidence of hypoglycemia and adverse events, indicating a favorable safety profile .

Data Summary

Safety Profile

Both nateglinide and its glucuronide metabolite have shown a favorable safety profile in clinical settings. The incidence of hypoglycemia was low across studies, with no severe episodes reported. Adverse events were primarily gastrointestinal but were comparable between nateglinide and acarbose treatment groups .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18+,19+,20-,21+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIRWNSTJVSCRW-HAFPBAPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858168 | |

| Record name | 1-O-{N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-L-phenylalanyl}-beta-L-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357003-01-0 | |

| Record name | 1-O-{N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-L-phenylalanyl}-beta-L-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.